![molecular formula C21H17N7O2 B5470646 5-amino-3-[(Z)-1-cyano-2-[2-(dimethylamino)-5-nitrophenyl]ethenyl]-1-phenylpyrazole-4-carbonitrile](/img/structure/B5470646.png)
5-amino-3-[(Z)-1-cyano-2-[2-(dimethylamino)-5-nitrophenyl]ethenyl]-1-phenylpyrazole-4-carbonitrile
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Overview
Description
5-amino-3-[(Z)-1-cyano-2-[2-(dimethylamino)-5-nitrophenyl]ethenyl]-1-phenylpyrazole-4-carbonitrile is a complex organic compound belonging to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
Preparation Methods
The synthesis of 5-amino-3-[(Z)-1-cyano-2-[2-(dimethylamino)-5-nitrophenyl]ethenyl]-1-phenylpyrazole-4-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by cyclization and functional group modifications . Industrial production methods may employ similar strategies but are optimized for higher yields and purity, often involving catalytic processes and controlled reaction conditions .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-amino-3-[(Z)-1-cyano-2-[2-(dimethylamino)-5-nitrophenyl]ethenyl]-1-phenylpyrazole-4-carbonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-amino-3-[(Z)-1-cyano-2-[2-(dimethylamino)-5-nitrophenyl]ethenyl]-1-phenylpyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar compounds to 5-amino-3-[(Z)-1-cyano-2-[2-(dimethylamino)-5-nitrophenyl]ethenyl]-1-phenylpyrazole-4-carbonitrile include other pyrazole derivatives such as:
- 3-amino-5-phenylpyrazole
- 5-amino-1-phenylpyrazole-4-carbonitrile
- 3,5-diaminopyrazole
These compounds share structural similarities but differ in their functional groups and specific properties. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological activities .
Properties
IUPAC Name |
5-amino-3-[(Z)-1-cyano-2-[2-(dimethylamino)-5-nitrophenyl]ethenyl]-1-phenylpyrazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N7O2/c1-26(2)19-9-8-17(28(29)30)11-14(19)10-15(12-22)20-18(13-23)21(24)27(25-20)16-6-4-3-5-7-16/h3-11H,24H2,1-2H3/b15-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHOBUMONFBIQOA-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)[N+](=O)[O-])C=C(C#N)C2=NN(C(=C2C#N)N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=C(C=C(C=C1)[N+](=O)[O-])/C=C(\C#N)/C2=NN(C(=C2C#N)N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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